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Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing
calcium and phosphate metabolism disorders. As with any active pharmaceutical ingredient
(API), the control of impurities is paramount to ensure its safety and efficacy. This technical
guide provides an in-depth analysis of Alfacalcidol Impurity C, a known related substance. This
document details its chemical identity, formation, and analytical characterization to support
research, quality control, and drug development activities.

Chemical Identity and Structure

Alfacalcidol Impurity C is scientifically recognized as the Diels-Alder adduct of pre-Alfacalcidol
and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Pre-alfacalcidol is a thermally induced isomer
of alfacalcidol.[1] The formation of this impurity is a result of a [4+2] cycloaddition reaction.

The key identifiers for Alfacalcidol Impurity C are summarized in the table below.
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Parameter

Value

Reference(s)

CAS Number

82266-85-1

[2](3]

Molecular Formula

C3sH49N30a4

[3]

Molecular Weight

575.78 g/mol

[3]

IUPAC Name

(10R,13R,14R)-7-[(3S,5R)-3,5-
dihydroxy-2-methylcyclohexen-
1-yl]-14-methyl-13-[(2R)-6-
methylheptan-2-yl]-4-phenyl-
2,4,6-
triazatetracyclo[7.7.0.02,6.010,14

Jhexadec-8-ene-3,5-dione

[3]

Synonyms

pre-Alfacalcidol PTAD Adduct;
6&-[(3S,5R)-3,5-Dihydroxy-2-
methylcyclohex-1-en-1-yl]-17f3-
[(2R)-6-methylheptan-2-yl]-2-
phenyl-2,5,10-triaza-4-nor-9&-

estr-7-ene-1,3-dione

[3]4]

Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of

alfacalcidol itself, but rather a product of a specific chemical reaction, often used for analytical

derivatization. It can also be formed if alfacalcidol is exposed to PTAD under conditions that

favor the Diels-Alder reaction. The reaction involves the conjugated diene system of pre-
alfacalcidol and the dienophile, PTAD.
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Formation of Alfacalcidol Impurity C

pre-Alfacalcidol 4-Phenyl-1,2,4-triazoline-3,5-dione
(Diene) (Dienophile)

[4+2] Cycloadditio

>

Alfacalcidol Impurity C
(Diels-Alder Adduct)

Click to download full resolution via product page

Caption: Formation of Alfacalcidol Impurity C via a Diels-Alder reaction.

Analytical Characterization

The primary method for the identification and quantification of Alfacalcidol Impurity C is Liquid
Chromatography-Mass Spectrometry (LC-MS). The use of PTAD as a derivatizing agent
significantly enhances the ionization efficiency and, therefore, the sensitivity of detection for
alfacalcidol and its related substances.

Mass Spectrometry Data

A study on the LC-MS analysis of alfacalcidol derivatized with PTAD provides the following
multiple reaction monitoring (MRM) ion pairs.

Compound Parent lon (m/z) Fragment lon (m/z)  Reference(s)

Alfacalcidol-PTAD
Adduct

576.4 314.1 5]
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The fragmentation resulting in the 314.1 m/z ion is reported to be from the cleavage of the C6-7
bond.[5]

Spectroscopic Data

Detailed experimental *H and 13C NMR data for Alfacalcidol Impurity C are not readily available
in the public domain. For unequivocal structure confirmation and characterization of a
reference standard, acquisition of such data would be a critical step.

Experimental Protocols

While a specific protocol for the preparative synthesis of Alfacalcidol Impurity C as a reference
standard is not widely published, the following analytical derivatization procedure for LC-MS
analysis has been described and can be adapted.

Objective: To derivatize alfacalcidol with PTAD for sensitive quantification by LC-MS.

Materials:

Alfacalcidol sample

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Dichloromethane

Acetonitrile

Standard laboratory glassware and equipment
Procedure:

o Sample Preparation: Dissolve the alfacalcidol sample in an appropriate solvent. For samples
in complex matrices, such as pharmaceutical formulations, an initial extraction with
dichloromethane may be necessary to remove excipients.[5]

o Derivatization: Add a solution of PTAD in a suitable solvent (e.g., acetonitrile) to the
alfacalcidol solution. The reaction is typically carried out under ambient conditions.[5]
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e Reaction Monitoring: The progress of the reaction can be monitored by observing the
disappearance of the characteristic pink color of the PTAD solution.

e LC-MS Analysis:

o Chromatographic Separation: A reverse-phase C18 column is suitable for the separation
of the derivatized product.[6]

o Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is
commonly used.[6]

o Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in MRM
mode to monitor the specific parent and fragment ion transitions for the alfacalcidol-PTAD
adduct (576.4 - 314.1).[5]

Biological Activity

There is a lack of publicly available scientific literature detailing the specific biological activity of
Alfacalcidol Impurity C. It is known that alfacalcidol is a pro-drug for calcitriol, a potent activator
of the Vitamin D Receptor (VDR). Research on other vitamin D-PTAD adducts, such as PT19c
(derived from ergocalciferol), has shown that such modifications can lead to compounds with
altered biological profiles, including weak VDR antagonism and VDR-independent anticancer
activity.[7] However, these findings cannot be directly extrapolated to Alfacalcidol Impurity C,
and its interaction with the VDR and potential physiological effects remain uncharacterized.
Further research would be required to elucidate any potential biological activity.

Conclusion

Alfacalcidol Impurity C is the well-defined chemical entity formed from the Diels-Alder reaction
of pre-alfacalcidol and PTAD. Its analytical detection is significantly enhanced by this
derivatization, making LC-MS a highly sensitive method for its quantification. While its chemical
structure and formation are understood, a comprehensive profile, particularly regarding its
biological activity and detailed spectroscopic characterization (NMR), is not fully available in the
public domain. This guide provides a foundational understanding for researchers and
professionals in the pharmaceutical industry, highlighting the known characteristics of this
impurity and identifying areas where further investigation is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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